![molecular formula C26H21FN2O3 B2615424 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 895652-78-5](/img/structure/B2615424.png)
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, also known as EF-24, is a synthetic molecule with potential therapeutic applications. This compound belongs to the class of quinolone derivatives, which have been extensively studied due to their diverse biological activities. EF-24 has been shown to exhibit potent anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Elimination
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, due to its structural and functional properties, may undergo extensive metabolic transformations similar to those observed in compounds with related chemical structures. For instance, studies on SB-649868 , an orexin 1 and 2 receptor antagonist, highlighted complex metabolic pathways, including oxidation and rearrangement, leading to the formation of multiple metabolites, with principal elimination via feces (79%) and urine (12%) (Renzulli et al., 2011). Similarly, compounds like almorexant , a dual orexin receptor antagonist, show rapid absorption and extensive metabolism, with feces being the predominant route of elimination (Dingemanse et al., 2013). These findings suggest that compounds with a quinolin-1(4H)-yl structure could have significant pharmacokinetic properties, warranting detailed investigation into their disposition, metabolism, and elimination mechanisms.
Potential Therapeutic Applications
Given the structural complexity and the potential for interaction with various biological targets, compounds similar to 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide could have multiple therapeutic applications. For example, SG-HQ2 , a synthetic analogue of gallic acid, has demonstrated efficacy in inhibiting mast cell-mediated allergic inflammation, suggesting potential uses in treating allergic and inflammatory diseases (Je et al., 2015). Moreover, compounds like fluradoline (HP 494) , while not directly related, showcase the potential of novel chemical entities to act as centrally acting analgesics with unique mechanisms of action, differing from opiates and traditional antidepressants (Spaulding et al., 1985). These examples underscore the importance of exploring the pharmacological profiles of new compounds for potential benefits in disease management.
Eigenschaften
IUPAC Name |
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3/c1-2-17-8-13-23-21(14-17)26(32)22(25(31)18-9-11-19(27)12-10-18)15-29(23)16-24(30)28-20-6-4-3-5-7-20/h3-15H,2,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUZUADXMWLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.